molecular formula C11H13F3N2O4 B4984568 2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol

2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol

Cat. No. B4984568
M. Wt: 294.23 g/mol
InChI Key: VWRKTQUZXJWOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol, commonly known as NTED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTED is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of NTED is not fully understood. However, it is believed that NTED exerts its effects by inhibiting certain enzymes and signaling pathways in cells. For example, NTED has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTED has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
NTED has been found to have various biochemical and physiological effects. In animal models, NTED has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. NTED has also been found to have antioxidant properties, which may protect cells from oxidative damage. Additionally, NTED has been found to have neuroprotective properties, which may protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using NTED in lab experiments is its high purity and stability. NTED is a crystalline solid that can be easily purified and stored for long periods of time. Additionally, NTED is soluble in organic solvents, which makes it easy to use in various lab experiments. However, one of the limitations of using NTED is its potential toxicity. NTED has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of NTED. One direction is to further investigate its anti-inflammatory and anti-cancer properties. NTED has been found to inhibit the growth of cancer cells and reduce inflammation in animal models, but more studies are needed to determine its potential use in humans. Another direction is to investigate its potential use as a pesticide. NTED has been found to inhibit the growth of certain pests, but more studies are needed to determine its efficacy and safety. Finally, another direction is to investigate its potential use as a coating material. NTED has been found to have high thermal stability and chemical resistance, which may make it useful as a coating material for various applications.

Synthesis Methods

NTED can be synthesized through the condensation reaction between 2-nitro-4-trifluoromethylbenzaldehyde and diethanolamine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

NTED has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, NTED has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, NTED has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, NTED has been studied for its potential use as a coating material due to its high thermal stability and chemical resistance.

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4/c12-11(13,14)8-1-2-9(10(7-8)16(19)20)15(3-5-17)4-6-18/h1-2,7,17-18H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKTQUZXJWOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethyl)anilino]ethanol

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